molecular formula C15H14N4OS B11020572 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11020572
M. Wt: 298.4 g/mol
InChI Key: XBTGRWHBIKLXEP-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a methyl group at the 1-position, a 2-thienyl substituent at the 3-position, and a 2-pyridylmethyl carboxamide group at the 5-position. Pyrazole derivatives are renowned for their diverse pharmacological activities, including antiviral, anticancer, and anticoagulant properties .

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-12(18-19)14-6-4-8-21-14)15(20)17-10-11-5-2-3-7-16-11/h2-9H,10H2,1H3,(H,17,20)

InChI Key

XBTGRWHBIKLXEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the pyridylmethyl group: This step can involve the reaction of the pyrazole derivative with a pyridylmethyl halide under basic conditions.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural motifs—pyrazole core, thienyl, and pyridylmethyl groups—distinguish it from related derivatives. Below is a comparative analysis with structurally or functionally similar compounds:

Table 1: Comparison of Key Pyrazole Carboxamide Derivatives
Compound Name Substituents Key Properties Biological Activity Reference
1-Methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide 1-Me, 3-thienyl, 5-(2-pyridylmethyl)carboxamide N/A (limited data) Inferred from analogs: potential antiviral or enzyme inhibition
1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide 1-Me, 5-(thiophen-2-ylmethyl)carboxamide Purity: 95%, CAS: 72978-22-4 Not specified
1-Methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) 1-Me, 3-CF₃, 5-(4-sulfonamidophenyl) Antiviral EC₅₀: 0.12 µM (measles virus) Antiviral (measles virus)
Razaxaban (DPC 906) 3-CF₃, P1: aminobenzisoxazole, P4: fluoro-phenyl-imidazole EC₅₀: 1.4 nM (factor Xa), Oral bioavailability: 47% Factor Xa inhibitor (anticoagulant)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 1-(6-Cl-pyridylmethyl), 3-Ph, 5-(4-ethoxyphenyl)carboxamide Dihedral angles: 7.7° (pyrazole-phenyl), 89.2° (pyrazole-pyridine) Anticancer, anticoagulant (inferred)
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) 3-Me, 5-Cl, 4-carboxamide with aryl/cyano groups Yields: 62–71%, mp: 123–183°C Not specified (synthetic intermediates)

Pharmacokinetic Considerations

  • Permeability and Protein Binding : Razaxaban’s optimization for permeability (reduced protein binding) via P4 ligand modification underscores the role of substituent polarity . The target compound’s pyridylmethyl group may enhance solubility compared to bulkier aryl groups.

Biological Activity

1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide can be represented as follows:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide have shown inhibitory effects against various cancer cell lines. A study highlighted the effectiveness of pyrazole derivatives in inhibiting BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazoles demonstrated significant cytotoxic effects. The combination of these compounds with doxorubicin resulted in enhanced efficacy, indicating a potential for developing combination therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 1-methyl-N-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide may also possess similar properties, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Pyrazoles have exhibited antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways. For instance, studies have reported that certain pyrazole derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly influence their potency and selectivity. For instance, the presence of electron-withdrawing groups has been associated with enhanced activity against specific targets .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeTarget/MechanismExample CompoundsReference
AntitumorBRAF(V600E), EGFRVarious pyrazole derivatives
Anti-inflammatoryCOX-2 inhibition1-methyl-N-(2-pyridylmethyl)...
AntimicrobialBacterial cell wallPyrazole analogs

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